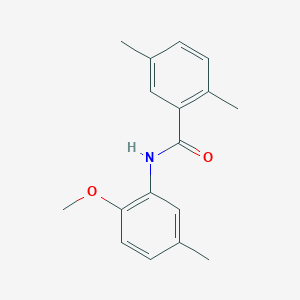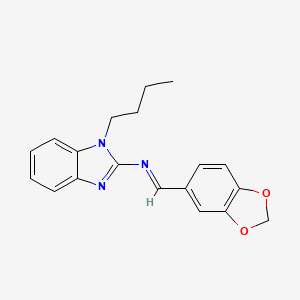![molecular formula C20H17NO4 B5878521 {4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5878521.png)
{4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid, also known as MFA-PA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MFA-PA is a derivative of fenofibrate, a medication used to lower cholesterol levels in the blood. Fenofibrate belongs to the class of drugs known as fibrates, which act by activating the peroxisome proliferator-activated receptor alpha (PPARα) in the liver, leading to the reduction of triglyceride and cholesterol levels.
作用机制
The mechanism of action of {4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid is believed to be through the activation of PPARα. PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARα by {4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in lipogenesis, resulting in the reduction of triglyceride and cholesterol levels in the blood.
Biochemical and Physiological Effects:
{4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid has been shown to have various biochemical and physiological effects, including the reduction of triglyceride and cholesterol levels in the blood, the inhibition of cancer cell growth, and the modulation of inflammation. {4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid has also been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes.
实验室实验的优点和局限性
One of the main advantages of using {4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid in lab experiments is its high affinity for PPARα, which allows for the activation of PPARα at low concentrations. This property makes {4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid an attractive candidate for the development of drugs targeting PPARα. However, one of the limitations of using {4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid is its low solubility in water, which can make its use in some experiments challenging.
未来方向
There are several future directions for the research on {4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid. One direction is the development of {4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid derivatives with improved solubility and bioavailability for use in drug development. Another direction is the investigation of the potential of {4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid in the treatment of various diseases, including diabetes, obesity, and cardiovascular diseases. Additionally, the use of {4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid as a building block for the synthesis of functionalized nanoparticles for drug delivery and imaging applications is an area of active research.
合成方法
The synthesis of {4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid involves the reaction of 4-aminophenylacetic acid with 2-methyl-5-phenyl-3-furoic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain a white crystalline powder.
科学研究应用
{4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and nanotechnology. In cancer research, {4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This effect is believed to be due to the activation of PPARα, which leads to the induction of apoptosis or programmed cell death in cancer cells.
In drug discovery, {4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid has been used as a lead compound for the development of new drugs targeting PPARα. This is because {4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid has a high affinity for PPARα and can activate it at low concentrations. This property makes {4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid an attractive candidate for the development of drugs for the treatment of various diseases, including diabetes, obesity, and cardiovascular diseases.
In nanotechnology, {4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid has been used as a building block for the synthesis of functionalized nanoparticles. The carboxylic acid group in {4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid allows for the attachment of various functional groups, such as amino and thiol groups, which can be used to modify the surface of nanoparticles for various applications, including drug delivery and imaging.
属性
IUPAC Name |
2-[4-[(2-methyl-5-phenylfuran-3-carbonyl)amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-13-17(12-18(25-13)15-5-3-2-4-6-15)20(24)21-16-9-7-14(8-10-16)11-19(22)23/h2-10,12H,11H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJVHHYEDXRKOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-[(2-Methyl-5-phenyl-furan-3-carbonyl)-amino]-phenyl)-acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2-amino-2-oxoethoxy)phenyl]nicotinamide](/img/structure/B5878447.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5878455.png)
![N-(4-methylphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5878471.png)
![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5878479.png)
![N-(tert-butyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5878481.png)
![methyl 2-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5878484.png)
![N-[3-(dimethylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B5878500.png)


![2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5878518.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5878540.png)

![N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5878543.png)